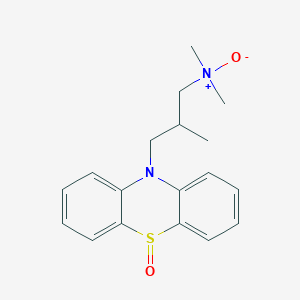![molecular formula C18H22O4S B13428983 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butyl chain ending with a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate typically involves the following steps:
Formation of 4-(Benzyloxy)phenylbutanol: This intermediate can be synthesized by the reaction of 4-(benzyloxy)benzaldehyde with butyl Grignard reagent, followed by reduction.
Methanesulfonation: The 4-(benzyloxy)phenylbutanol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The aromatic ring can undergo reduction under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include cyclohexyl derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is used in the study of biochemical pathways and mechanisms of action of various biological molecules.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]butyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylbutanol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-(Benzyloxy)phenylbutyl chloride: Similar reactivity but different leaving group properties.
4-(Benzyloxy)phenylbutyl acetate: Different ester group, leading to different reactivity and applications.
Uniqueness
4-[4-(Benzyloxy)phenyl]butyl methanesulfonate is unique due to its combination of a benzyloxy group and a methanesulfonate group, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C18H22O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)butyl methanesulfonate |
InChI |
InChI=1S/C18H22O4S/c1-23(19,20)22-14-6-5-7-16-10-12-18(13-11-16)21-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
InChI Key |
JRIYLMISMPAZJP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


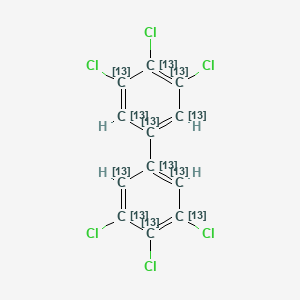
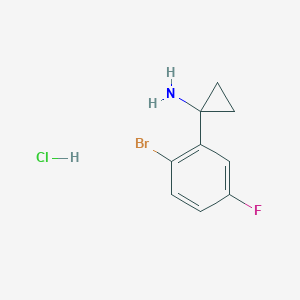
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
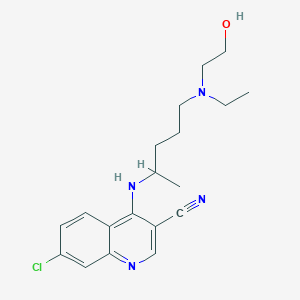
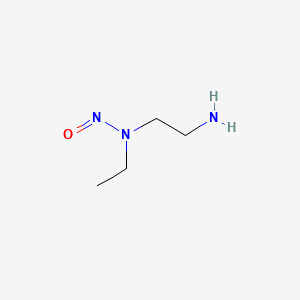


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13428948.png)
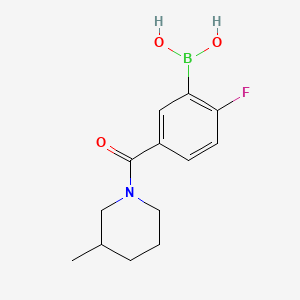
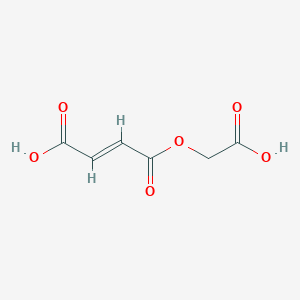
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
